Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate

Physicochemical profiling pKa prediction Salt-form selection

Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate (CAS 174561-03-6) is a 1,4-disubstituted piperidine derivative with the molecular formula C₁₅H₂₀FNO₂ and a molecular weight of 265.32 g/mol. This compound features a 4-fluorobenzyl substituent at the piperidine N-1 position and a methyl acetate group at the C-4 position, placing it within the broader class of piperidine-4-acetic acid esters.

Molecular Formula C15H20FNO2
Molecular Weight 265.328
CAS No. 174561-03-6
Cat. No. B2399698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate
CAS174561-03-6
Molecular FormulaC15H20FNO2
Molecular Weight265.328
Structural Identifiers
SMILESCOC(=O)CC1CCN(CC1)CC2=CC=C(C=C2)F
InChIInChI=1S/C15H20FNO2/c1-19-15(18)10-12-6-8-17(9-7-12)11-13-2-4-14(16)5-3-13/h2-5,12H,6-11H2,1H3
InChIKeyMCYMLVGEGRTIIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate (CAS 174561-03-6): Physicochemical Identity and Compound-Class Positioning for Procurement Decisions


Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate (CAS 174561-03-6) is a 1,4-disubstituted piperidine derivative with the molecular formula C₁₅H₂₀FNO₂ and a molecular weight of 265.32 g/mol . This compound features a 4-fluorobenzyl substituent at the piperidine N-1 position and a methyl acetate group at the C-4 position, placing it within the broader class of piperidine-4-acetic acid esters [1]. Predicted physicochemical properties include a pKa of 8.19 ± 0.10, a boiling point of 330.9 ± 17.0 °C, a density of 1.116 ± 0.06 g/cm³, and a calculated LogP of 2.60, reflecting moderate lipophilicity conferred by the 4-fluorobenzyl motif . The compound is cataloged under MDL number MFCD09455702 and is supplied at purities of 95–98% by multiple vendors for use as a research intermediate and building block .

Why Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate Cannot Be Generically Substituted: Structural Determinants of Pharmacophoric and Synthetic Differentiation


The 4-fluorobenzyl substituent at the piperidine N-1 position is not a passive structural element; it directly modulates the electronic character of the piperidine nitrogen (predicted pKa 8.19 vs. ~10.6 for the parent 4-(4-fluorobenzyl)piperidine scaffold), influences lipophilicity (LogP 2.60), and serves as a critical pharmacophoric recognition element in multiple target classes including dopamine D2/D3 receptors, sigma-1 receptors, NMDA NR2B receptors, and CCR5 [1]. The methyl ester at C-4 provides a versatile synthetic handle for further elaboration—hydrolysis to the free carboxylic acid, reduction to the primary alcohol, or direct aminolysis to amide derivatives—each path leading to distinct bioactive chemotypes [2]. Substitution with the unsubstituted benzyl analog (CAS 247259-33-2, MW 247.33) or the 4-chlorobenzyl analog (CAS 946773-91-7) alters both the electronic landscape (Hammett σₚ: F = 0.06 vs. Cl = 0.23 vs. H = 0.00) and lipophilicity (Hansch π: F = 0.14 vs. Cl = 0.71 vs. H = 0.00), which can shift target-binding profiles, metabolic stability, and downstream synthetic outcomes in ways that are not trivially predictable without experimental validation [3].

Quantitative Differentiation Evidence for Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate vs. Closest Analogs


Piperidine Nitrogen Basicity: pKa Shift Induced by 4-Fluorobenzyl vs. 4-Chlorobenzyl and Unsubstituted Benzyl Substitution

The predicted pKa of the piperidine nitrogen in the target compound is 8.19 ± 0.10 . The pKa of the parent scaffold 4-(4-fluorobenzyl)piperidine (lacking the ester group) is predicted as 10.57 ± 0.10 . The electron-withdrawing nature of the 4-fluoro substituent (Hammett σₚ = 0.06) reduces piperidine basicity compared to the unsubstituted benzyl analog (σₚ = 0.00), but the effect is smaller than that of the 4-chloro substituent (σₚ = 0.23) [1]. The additional reduction in pKa from ~10.6 to ~8.2 is attributable to the inductive effect of the methyl acetate ester at the C-4 position. This pKa value dictates the compound's ionization state at physiological pH and informs salt-form selection for procurement (e.g., hydrochloride salt CAS 1158311-14-8).

Physicochemical profiling pKa prediction Salt-form selection

Molecular Weight and Lipophilicity Differentiation: 4-Fluoro vs. Unsubstituted Benzyl vs. 4-Chlorobenzyl Analogs

The target compound (MW 265.32, LogP 2.60) occupies a distinct physicochemical space compared to its closest commercially available analogs . The unsubstituted benzyl analog (methyl (1-benzylpiperidin-4-yl)acetate, CAS 247259-33-2) has a lower molecular weight (247.33) owing to the absence of the fluorine atom . The 4-chlorobenzyl analog hydrochloride (CAS 1158519-06-2) has a substantially higher molecular weight (318.2) and increased lipophilicity (Hansch π: Cl = 0.71 vs. F = 0.14) [1]. This positioning is relevant for fragment-based and lead-oriented synthesis campaigns where the 4-fluoro substitution offers a compromise between maintaining low molecular weight for lead-likeness and introducing a metabolically stable halogen that can engage in orthogonal polar interactions (C–F···H–X) not available to the unsubstituted benzyl analog.

LogP Molecular weight Lead-likeness Permeability

4-Fluorobenzylpiperidine as a Privileged Scaffold: Nanomolar Affinity of Derived Benzamides at Dopamine D₂-Like Receptors Compared to Unsubstituted and 2-Fluoro Congeners

Benzamide derivatives built upon the 1-(4-fluorobenzyl)piperidin-4-yl scaffold demonstrate high-affinity binding to dopamine D₂-like receptors. The benzamide 2,3-dimethoxy-N-[1-(4-fluorobenzyl)piperidin-4-yl]benzamide (MBP) binds to all three D₂ receptor subtypes (D₂₍ₗₒₙ₉₎, D₃, D₄) with Ki values of 1–8 nM [1]. In contrast, the comparator 4'-fluoroclebopride (FCP), which lacks the 4-fluorobenzylpiperidine scaffold and instead bears a different substitution pattern, shows lower affinity for D₄ receptors (Ki = 144 nM) and substantially lower sigma-1 affinity (Ki = 340 nM vs. Ki = 11 nM for MBP) [1]. The 4-fluoro substitution on the benzamide ring itself (as opposed to the 2-fluoro isomer) was shown to enhance sigma-2 binding affinity by approximately 5-fold (Ki = 3.77–4.02 nM for 4-fluoro vs. Ki = 20.3–22.8 nM for 2-fluoro) in radiolabeled benzamide series [2]. While direct binding data for the unelaborated methyl ester are not available, these SAR trends establish the 4-fluorobenzylpiperidine substructure as a privileged scaffold conferring nanomolar target engagement that is not replicated by isomeric or des-fluoro analogs.

Dopamine D2 receptor PET imaging Benzamide SAR Fluorine substitution

CCR5 Antagonist Activity of Piperidine-4-Acetic Acid Derivatives: Positioning the Methyl Ester as a Key Intermediate for Nanomolar CCR5 Ligands

The Euroscreen patent (US 2009/0048291 A1) explicitly claims piperidine-4-acetic acid derivatives as agonists and antagonists of CCR5, with the methyl ester serving as a key synthetic intermediate for elaboration into amide-based CCR5 modulators [1]. In a related piperidine-4-carboxamide series, compounds 16g and 16i showed CCR5 antagonism with IC₅₀ values of 25.73 nM and 25.53 nM respectively in calcium mobilization assays, equivalent to the approved drug maraviroc (IC₅₀ = 25.43 nM) [2]. Furthermore, N-(4-fluoro-benzyl)piperazine analog B07 hydrochloride demonstrated potent anti-HIV-1 activity with substantially improved aqueous solubility (25 mg/mL vs. 2 mg/mL) and oral bioavailability (56% vs. 1.4%) compared to the clinical candidate TAK-220 [3]. The target compound's methyl ester functionality enables direct conversion to the corresponding carboxylic acid or amide, providing a divergent synthetic entry point to this therapeutically validated chemokine receptor modulator space.

CCR5 antagonist HIV entry inhibitor Piperidine-4-acetic acid Calcium mobilization assay

Antiplasmodial Activity of 1-(4-Fluorobenzyl)-1,4-disubstituted Piperidines: Selective Inhibition of Drug-Resistant P. falciparum Strains

A focused library of fourteen 1,4-disubstituted piperidines, including compounds bearing the 1-(4-fluorobenzyl) substituent, was evaluated against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum [1]. Among these, the alcohol analog [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (compound 7) demonstrated IC₅₀ values of 2.51 μg/mL (3D7 sensitive strain) and 1.03 μg/mL (Dd2 resistant strain), with a selectivity index (SI) between 15 and 182 relative to mammalian cells [1]. In contrast, the alcohol analog with a 3,4-dichlorobenzyl substituent (compound 8) showed IC₅₀ values of 4.43 μg/mL (3D7) and 1.19 μg/mL (Dd2), and the 4-bromobenzyl analog (compound 11) showed IC₅₀ values of 4.00 μg/mL (3D7) and 2.52 μg/mL (Dd2) [1]. The 4-fluorobenzyl analog (compound 7) exhibited the most potent activity against the resistant strain (IC₅₀ = 1.03 μg/mL) among the three identified hit molecules. The target methyl ester, while not directly tested in this study, represents the precursor oxidation state from which the active alcohol metabolites can be accessed via ester reduction.

Antimalarial Plasmodium falciparum Drug resistance Selectivity index

NMDA NR2B Receptor Antagonism: Nanomolar Potency of 4-(4-Fluorobenzyl)piperidine-Derived Ligands with Subtype Selectivity

The 4-(4-fluorobenzyl)piperidine substructure is a critical pharmacophoric element in NR2B-selective NMDA receptor antagonists. The compound N-[4-(4-fluorobenzyl)piperidin-1-yl]-N'-(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxamide (RGH-896) demonstrated an IC₅₀ of 5 nM in a [³H]Ro-25,6981 competitive binding assay at NR2B-containing NMDA receptors [1]. This represents a >10,000-fold selectivity window over NR2A-, NR2C-, and NR2D-containing NMDA receptor subtypes, which are not inhibited at concentrations up to 10 μM [2]. The 4-fluorobenzylpiperidine moiety was also successfully employed in the development of ¹⁸F-labeled PET radioligands for imaging NR2B receptors in vivo, confirming brain penetration and specific binding [2]. The U.S. Patent 6,124,323 (Warner-Lambert/Cocensys) explicitly claims 4-substituted piperidine analogs with this structural motif as subtype-selective NMDA receptor antagonists for stroke, cerebral ischemia, chronic pain, and neurodegenerative disorders [3]. The target methyl ester compound serves as a direct precursor to these NR2B antagonist chemotypes via functional group interconversion at the acetate position.

NMDA NR2B antagonist Neuroprotection PET radioligand Subtype selectivity

Optimal Research and Industrial Application Scenarios for Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate


Divergent Synthesis of CCR5-Modulating Piperidine-4-acetamide Libraries for HIV Entry Inhibition

The methyl ester serves as a direct precursor for amide library synthesis via hydrolysis to the free carboxylic acid followed by HATU- or EDCI-mediated coupling with diverse amines, accessing the CCR5 agonist/antagonist chemical space claimed in the Euroscreen patent (US 2009/0048291 A1) [1]. Piperidine-4-carboxamide derivatives elaborated from this scaffold have achieved CCR5 antagonism equipotent to maraviroc (IC₅₀ ≈ 25.5 nM) in calcium mobilization assays . Procurement of the methyl ester (rather than the free acid) is recommended when divergent amidation is planned, as it allows orthogonal protection strategies and cleaner coupling reactions compared to the zwitterionic amino acid form.

Precursor for NR2B-Selective NMDA Receptor Antagonist Development in Stroke and Neuropathic Pain Programs

The 4-(4-fluorobenzyl)piperidine substructure of the target compound is the core pharmacophore of NR2B-selective NMDA antagonists with picomolar-to-nanomolar affinity (IC₅₀ = 5 nM for RGH-896) and >10,000-fold selectivity over NR2A/C/D subtypes [1]. The methyl ester group at C-4 can be reduced to the primary alcohol or converted to the amide for further elaboration into oxamide- and amino-alcohol-based NR2B ligands as described in U.S. Patent 6,124,323 . This application scenario is particularly relevant for programs targeting cerebral ischemia, chronic pain, and Parkinson's disease, where NR2B subtype selectivity is critical for avoiding the psychotomimetic side effects associated with non-selective NMDA antagonism.

Dopamine D₂/D₃ Receptor PET Tracer Development Using the 4-Fluorobenzylpiperidine Scaffold

Benzamide derivatives built on the 1-(4-fluorobenzyl)piperidin-4-amine scaffold (accessible from the target methyl ester via Curtius rearrangement or amide formation and reduction) exhibit Ki values of 1–8 nM across all three D₂-like receptor subtypes [1]. The 4-fluoro substituent on the benzyl ring enables ¹⁸F radiolabeling via nucleophilic aromatic substitution, providing a direct route to PET imaging agents for dopamine receptor quantification in neuropsychiatric disorders . The target methyl ester is the preferred procurement form for these programs because its ester handle can be selectively manipulated without affecting the 4-fluorobenzyl group required for radiolabeling.

Antimalarial Lead Optimization Starting from the 1-(4-Fluorobenzyl)piperidine Scaffold

The 1-(4-fluorobenzyl)piperidine scaffold yielded the most potent antiplasmodial hit among halogenated benzyl congeners against chloroquine-resistant P. falciparum Dd2 (IC₅₀ = 1.03 μg/mL, SI = 15–182) [1]. The target methyl ester can be reduced (LiAlH₄ or DIBAL-H) to the corresponding primary alcohol, which is the oxidation state associated with maximal antiplasmodial activity in this series, as all five active alcohol analogs displayed IC₅₀ values between 1 and 5 μg/mL [1]. Procurement of the methyl ester rather than the pre-reduced alcohol is advised for programs requiring multi-gram quantities, as the ester is more stable during storage and shipping and can be reduced quantitatively on demand.

Quote Request

Request a Quote for Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.